Product packaging for 1-(2-Phenylethenyl)-1H-pyrazole(Cat. No.:CAS No. 153997-23-0)

1-(2-Phenylethenyl)-1H-pyrazole

Cat. No.: B12562729
CAS No.: 153997-23-0
M. Wt: 170.21 g/mol
InChI Key: INVOCYBNCFNAMD-UHFFFAOYSA-N
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Description

1-(2-Phenylethenyl)-1H-pyrazole is a styryl-substituted pyrazole derivative offered as a high-purity building block for chemical and pharmaceutical research. This compound features a vinyl bridge connecting a phenyl ring to the 1-position of the pyrazole heterocycle, a core structure recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of potential biological activities . Core Research Applications & Value: Versatile Synthetic Intermediate: The pyrazole ring is a versatile precursor for synthesizing more complex, biologically active molecules and fused heterocyclic systems . The reactive styryl group can serve as a handle for further chemical modifications or as a structural component in materials science. Building Block for Drug Discovery: Pyrazole derivatives are frequently investigated for their diverse therapeutic potential. The structural features of this compound make it a candidate for research in developing new agents with potential anticancer, antibacterial, anti-inflammatory, and antioxidant properties, consistent with the broad activity profile of the pyrazole class . Material Science and Sensing: Functionalized pyrazoles are known to exhibit interesting photophysical properties. Consequently, this and related structures are explored in developing fluorescent materials, molecular sensors, and organic electronic materials . Handling & Compliance: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local and international regulations for the safe handling of chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B12562729 1-(2-Phenylethenyl)-1H-pyrazole CAS No. 153997-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153997-23-0

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

1-(2-phenylethenyl)pyrazole

InChI

InChI=1S/C11H10N2/c1-2-5-11(6-3-1)7-10-13-9-4-8-12-13/h1-10H

InChI Key

INVOCYBNCFNAMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CN2C=CC=N2

Origin of Product

United States

Synthetic Methodologies for 1 2 Phenylethenyl 1h Pyrazole and Analogues

Direct Construction of Pyrazole (B372694) Ring Systems

The direct formation of the pyrazole nucleus is a common and efficient strategy, often involving the reaction of a binucleophile, such as hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, providing a straightforward route to a wide array of substituted pyrazoles.

The Knorr pyrazole synthesis, a classic and widely used method, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.netbeilstein-journals.org This approach allows for the synthesis of polysubstituted pyrazoles. nih.gov The reaction proceeds by initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com For instance, the reaction of a 1,3-diketone with a hydrazine derivative can be catalyzed by various agents, including nano-ZnO, to produce 1,3,5-substituted pyrazoles in high yields. nih.gov The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can sometimes lead to a mixture of isomers. beilstein-journals.org

To synthesize 1-(2-phenylethenyl)-1H-pyrazole using this method, a key starting material would be a hydrazine derivative bearing the 2-phenylethenyl group, which would then react with a suitable 1,3-dicarbonyl compound.

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/ConditionsProductReference
Ethyl acetoacetatePhenylhydrazineNano-ZnO1,3,5-substituted pyrazoles nih.gov
1,3-DiketonesArylhydrazinesN,N-dimethylacetamide, room temp.1-Aryl-3,4,5-substituted pyrazoles researchgate.net
1,3-DiketonesHydrazineLiHMDS, then acid chlorides3,5-disubstituted pyrazoles nih.gov

Another versatile method for pyrazole synthesis involves the reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazines. nih.gov This reaction typically proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and subsequent oxidation or elimination to afford the pyrazole. nih.govresearchgate.net For example, the reaction of β-arylchalcones with hydrazine hydrate (B1144303) can lead to the formation of 3,5-diaryl-1H-pyrazoles. researchgate.net In some cases, the intermediate pyrazoline is isolated and then oxidized to the pyrazole. nih.gov

The synthesis of this compound via this route would involve the reaction of an appropriate α,β-unsaturated carbonyl compound with (2-phenylethenyl)hydrazine.

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated Carbonyl CompoundHydrazine DerivativeKey StepProductReference
β-ArylchalconesHydrazine monohydrateDehydration of pyrazoline intermediate3,5-Diaryl-1H-pyrazoles researchgate.net
α,β-Ethylenic ketonesHydrazine derivativeOxidation of pyrazoline intermediatePyrazoles nih.gov
α,β-Unsaturated aldehydes/ketonesHydrazine saltsI2-mediated oxidative C-N bond formationDi-, tri-, and tetrasubstituted pyrazoles organic-chemistry.org

The reaction of acetylenic ketones with hydrazines provides a direct route to 1,3,5-substituted pyrazoles. researchgate.net This method is known for its high regioselectivity, often yielding a single pyrazole isomer in excellent yields. researchgate.net The reaction involves the nucleophilic attack of the hydrazine on the acetylenic ketone, followed by cyclization. mdpi.com The regiochemical outcome is generally independent of the substituents on the substrates. researchgate.net

For the synthesis of the target compound, this compound, (2-phenylethenyl)hydrazine would be reacted with an appropriate acetylenic ketone.

Table 3: Pyrazole Synthesis from Acetylenic Ketones

Acetylenic KetoneHydrazine DerivativeKey FeatureProductReference
Substituted Acetylenic KetonesSubstituted HydrazinesHigh regioselectivity, excellent yields1,3,5-Substituted Pyrazoles researchgate.net
Acetylenic KetonesHydrazine DerivativesCyclocondensationMixture of two regioisomers mdpi.com

(3+2)-Cycloaddition Reactions

(3+2)-Cycloaddition reactions offer a powerful and convergent strategy for the construction of five-membered heterocyclic rings like pyrazoles. This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

The 1,3-dipolar cycloaddition of nitrile imines with alkynes is a well-established method for the synthesis of pyrazoles. youtube.comoup.com Nitrile imines, which are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, react with alkynes to directly afford the pyrazole ring. chim.itnih.gov This reaction avoids the need for a subsequent oxidation step that is sometimes required when using alkenes as dipolarophiles. chim.it The regioselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on both the nitrile imine and the alkyne. chim.it

To prepare this compound using this methodology, a nitrile imine would be reacted with an alkyne. For example, a nitrile imine could be generated from a hydrazonoyl halide, which then undergoes cycloaddition with an alkyne to furnish the desired pyrazole structure.

Copper-Promoted Aerobic Oxidative Cycloaddition

A notable and environmentally conscious approach to pyrazole synthesis involves the copper-promoted aerobic oxidative cycloaddition of β,γ-unsaturated hydrazones. nih.gov This method utilizes molecular oxygen as a green and readily available oxidant. nih.govorganic-chemistry.org The reaction's outcome can be solvent-dependent, yielding different classes of pyrazoles. nih.gov For instance, the use of ethanol (B145695) as a solvent tends to produce trisubstituted pyrazoles with a ketone functionality at the C-5 position, while employing 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) leads to the formation of disubstituted pyrazoles. nih.gov

In a related strategy, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a direct route to substituted pyrazoles. organic-chemistry.orgacs.orgresearchgate.net This reaction proceeds through the direct functionalization of a C(sp³)–H bond and the formation of new C–C and C–N bonds. organic-chemistry.orgacs.orgresearchgate.net Inexpensive and readily available Cu₂O is an effective promoter for this transformation, with air serving as the oxidant. organic-chemistry.orgacs.orgresearchgate.net The reaction demonstrates high atom economy, step economy, and regioselectivity. organic-chemistry.orgacs.org

A study by Zou et al. optimized the reaction conditions, identifying Cu₂O and cesium carbonate (Cs₂CO₃) in toluene (B28343) as the most effective system, achieving an 85% yield for the model reaction. organic-chemistry.org The scope of the reaction is broad, accommodating both electron-donating and electron-withdrawing groups on the aromatic N-methyl hydrazines and various alkynoates, affording the desired pyrazoles in moderate to good yields. organic-chemistry.org

Another variation of this methodology is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones that involves a concomitant C═C bond cleavage. acs.org This process is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. acs.orgorganic-chemistry.org This method is valued for its operational simplicity, broad substrate scope, and mild reaction conditions. acs.org

Table 1: Optimization of Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition organic-chemistry.org

EntryCopper CatalystBaseSolventYield (%)
1Cu₂OCs₂CO₃Toluene85
2CuICs₂CO₃Toluene75
3Cu(OAc)₂Cs₂CO₃Toluene60
4Cu₂OK₂CO₃Toluene70
5Cu₂OCs₂CO₃Dioxane65

Transformation of Other Heterocycles to Pyrazoles

The conversion of other heterocyclic systems into pyrazoles presents an alternative and powerful synthetic strategy. A notable example is the transformation of pyrimidines into pyrazoles. nih.gov This method is particularly valuable as it allows chemists to leverage the well-established chemistry of pyrimidines to access a diverse range of pyrazole derivatives. nih.gov

Historically, the conversion of pyrimidine (B1678525) to pyrazole required harsh conditions, such as heating to 200°C with aqueous hydrazine, and was often limited in scope. nih.gov However, more recent advancements have led to milder and more versatile protocols. One such method involves a room-temperature triflylation of the pyrimidine ring, followed by a hydrazine-mediated skeletal remodeling. nih.gov This approach not only proceeds under gentler conditions but also tolerates a wider array of functional groups and allows for the regioselective introduction of a substituent on the pyrazole nitrogen. nih.gov

Another example of heterocyclic transformation involves the reaction of isoxazoles and oxadiazoles (B1248032) with a commercially available air-stable Ni(0) complex to yield the corresponding pyrazoles and 1,2,4-triazoles, respectively. organic-chemistry.org This one-step transformation provides a direct route to these important N-heterocycles.

The synthesis of 3,4-diarylpyrazoles can be achieved through a sequential Suzuki coupling of iodochromones with phenylboronic acids, followed by condensation with hydrazine hydrate. nih.gov This two-step process offers an efficient route to this class of pyrazoles with yields ranging from 48–95%. nih.gov

Installation of the Phenylethenyl Moiety

Once the pyrazole core is synthesized, the next crucial step is the introduction of the phenylethenyl group. This can be accomplished through several powerful and versatile methods, including palladium-catalyzed cross-coupling reactions and olefination strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orglibretexts.org This reaction is particularly well-suited for introducing an ethenyl group onto a pyrazole ring. researchgate.net A ligandless palladium-catalyzed Heck reaction between 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole and 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole has been reported to produce the corresponding coupled product in 45% yield. researchgate.net

The Heck reaction generally exhibits excellent trans selectivity, which is a significant advantage for controlling the stereochemistry of the resulting alkene. organic-chemistry.org The reaction mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the final product and regenerate the catalyst. libretexts.org

Recent advancements in oxidative Heck vinylation offer a selective method for the formation of complex dienes and polyenes. nih.gov This approach utilizes oxidative Pd(II)/sulfoxide catalysis, which helps to suppress palladium-hydride isomerizations that can limit the stereoselectivity of the reaction. nih.gov

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org This reaction can be used to introduce a phenylethynyl group onto the pyrazole ring, which can then be subsequently reduced to the desired phenylethenyl group.

An efficient method for the synthesis of pyrazoles involves a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. nih.govresearchgate.net This one-pot operation provides a strategic approach to constructing the pyrazole ring itself. While not directly installing the phenylethenyl group, this highlights the utility of the Sonogashira reaction in pyrazole chemistry.

A more direct approach would involve the Sonogashira coupling of a halogenated pyrazole with phenylacetylene (B144264). For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been shown to selectively couple with phenylacetylene under typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N, DMF] to yield the corresponding 5-chloro-4-(phenylethynyl)pyrazoles in good yields. researchgate.net The resulting phenylethynylpyrazole can then be reduced to this compound using various reduction methods, such as catalytic hydrogenation.

It is important to note that a common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne. washington.edu However, strategies to minimize this side reaction, such as using a dilute hydrogen atmosphere, have been developed. washington.edu

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are classic and powerful methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgwikipedia.org These reactions offer a direct route to the phenylethenyl group by reacting a pyrazole-containing aldehyde or ketone with an appropriate phosphorus ylide or phosphonate (B1237965) carbanion.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.comlibretexts.org To synthesize this compound via this method, one would start with 1-formylpyrazole and react it with benzyltriphenylphosphonium (B107652) ylide. The geometry of the resulting alkene is dependent on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. wikipedia.orgorganic-chemistry.org This reaction generally provides excellent (E)-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.orgyoutube.com The HWE reaction often offers advantages over the Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the dialkylphosphate byproduct by aqueous extraction. wikipedia.org For the synthesis of this compound, 1-formylpyrazole would be reacted with the carbanion generated from diethyl benzylphosphonate.

Table 2: Comparison of Olefination Reactions

ReactionReagentTypical SelectivityByproduct
Wittig ReactionPhosphonium Ylide(Z) for unstabilized ylides, (E) for stabilized ylidesTriphenylphosphine oxide
Horner-Wadsworth-Emmons ReactionPhosphonate Carbanion(E)Dialkylphosphate salt

N-Styrylation of Pyrazoles

Direct N-styrylation of pyrazoles represents a significant pathway for the synthesis of 1-styrylpyrazoles. One of the earliest described methods involves the lithium-catalyzed stereospecific and stereoselective addition of the N–H bond of a pyrazole to phenylacetylene. longdom.org This approach has been successfully employed to produce (Z)-1-styryl-1H-pyrazole. longdom.org

More contemporary methods have utilized microwave assistance to facilitate the N-heterocyclization of hydrazines with metal-diketonic complexes, such as those involving palladium. organic-chemistry.org This single-step process allows for the direct synthesis of 1-aryl-5-phenyl-3-styryl-1H-pyrazoles from the hydrochloride salts of various aryl hydrazines. longdom.orgorganic-chemistry.org The choice of solvent and microwave conditions is critical for achieving high selectivity and yields in these reactions. organic-chemistry.org

ReactantsCatalystConditionsProductYieldReference
Pyrazole, PhenylacetyleneLithium-(Z)-1-Styryl-1H-pyrazole60% longdom.org
5-Aminopyrazole, PhenylacetyleneLithium-(Z)-5-Amino-1-styryl-1H-pyrazole55% longdom.org
Aryl hydrazines, Metal-diketonic complexesPd(dba)₂ or Pd(dba)₃Microwave irradiation1-Aryl-5-phenyl-3-styryl-1H-pyrazolesVery good longdom.org

Acid-Catalyzed Cracking for Vinylpyrazole Formation

An alternative strategy for the formation of vinylpyrazoles involves the acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes. nih.gov This method, reported by Trofimenko in 1970, involves heating the bis(1-pyrazolyl)alkanes, which are synthesized from the reaction of a pyrazole with an acetal (B89532) or ketal, in the presence of an acid catalyst like p-toluenesulfonic acid. nih.gov At temperatures around 200 °C, these precursors undergo fragmentation, yielding a 1-vinylpyrazole and a pyrazole molecule. nih.gov

Another acid-catalyzed route to 1-vinylpyrazoles is the dehydration of 1-(β-hydroxyethyl)pyrazoles. nih.gov These precursor alcohols can be synthesized by condensing β-hydroxyethyl hydrazine with 1,3-dicarbonyl compounds such as 1,1,3,3-tetraethoxypropane (B54473) or acetylacetone. nih.gov The subsequent acid-catalyzed elimination of water from the hydroxyethyl (B10761427) side chain generates the desired vinyl group.

PrecursorCatalystConditionsProductReference
Geminal bis(1-pyrazolyl)alkanesp-Toluenesulfonic acid~200 °C1-Vinylpyrazole nih.gov
1-(β-Hydroxyethyl)pyrazoleAcidDehydration1-Vinylpyrazole nih.gov
3,5-Dimethyl-1-(β-hydroxyethyl)pyrazoleAcidDehydration3,5-Dimethyl-1-vinylpyrazole nih.gov

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.gov These approaches focus on the use of environmentally benign solvents, renewable energy sources, and recyclable catalysts. researchgate.netresearchgate.net

One notable green method is the use of microwave activation in solvent-free conditions. nih.gov For instance, the cycloaddition of tosylhydrazones of α,β-unsaturated carbonyl compounds can be carried out under microwave irradiation to produce 3,5-disubstituted-1H-pyrazoles in high yields and with short reaction times. nih.gov This method can be further streamlined into a "one-pot" synthesis, starting directly from the carbonyl precursors. nih.gov

Water, as a green solvent, has also been employed in the multi-component synthesis of pyrazole derivatives. researchgate.net The use of water at elevated temperatures, often in conjunction with a recyclable, non-toxic catalyst, allows for high-yield reactions under mild conditions. researchgate.net These green synthetic strategies are not only efficient but also operationally simple and atom-economical. researchgate.net

Green ApproachReactantsConditionsProduct TypeReference
Microwave activation, Solvent-freeTosylhydrazones of α,β-unsaturated carbonyl compoundsBase, Dry media3,5-Disubstituted-1H-pyrazoles nih.gov
Green solvent (Water)Enaminones, Benzaldehyde, Hydrazine-HCl80°C, Taurine catalyst1,4-Dihydropyrano[2,3-c]pyrazoles researchgate.net
Green solvent (Ethanol)Isoflavones, Hydrazine hydrateReflux3,4-Diaryl-1H-pyrazoles rsc.org

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Pyrazole (B372694) Heterocycle

The C-4 position of the pyrazole ring is the most electron-rich carbon atom, making it the primary site for electrophilic attack. guidechem.com This is a general characteristic of the pyrazole nucleus. In the case of N-substituted pyrazoles like 1-styrylpyrazole, electrophilic substitution occurs preferentially at the C-4 position.

For instance, the bromination of 1-vinylpyrazoles in carbon tetrachloride can lead to a mixture of products, including the product of electrophilic substitution at the C-4 position. mdpi.comnih.gov While addition to the double bond is a competing reaction, the inherent nucleophilicity of the C-4 carbon drives this substitution pathway. mdpi.comnih.gov

Table 1: Products of Bromination of 1-Vinylpyrazoles in CCl₄ at -20 °C

Product TypeCompound
Addition to Double Bond1-(1',2'-dibromo)ethylpyrazoles
Electrophilic SubstitutionC-4 bromo-substituted pyrazole
Side ProductPyrazole hydrohalides

Source: mdpi.comnih.gov

The reaction conditions, such as temperature and the concentration of the electrophile, can influence the ratio of substitution to addition products. nih.gov

Research has shown that pyrazoles can act as nucleophiles in Lewis-acid-catalyzed ring-opening substitutions, but this demonstrates the nucleophilicity of the pyrazole nitrogen rather than a nucleophilic attack on the pyrazole ring itself. rsc.org

Since 1-(2-phenylethenyl)-1H-pyrazole is already N-substituted, further alkylation or acylation would typically require harsh conditions or specific activation. Generally, N-alkylation is a common reaction for unsubstituted pyrazoles to produce N-substituted derivatives. Industrial methods for N-alkylation of pyrazoles include reacting them with alcohols or their derivatives in the gas phase over catalysts like crystalline aluminosilicate (B74896) or aluminophosphate at high temperatures (150-400°C). google.com

Another method for N-alkylation involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. mdpi.comresearchgate.net This method is effective for a range of pyrazoles, including those with various substituents. mdpi.com For unsymmetrical pyrazoles, this reaction can produce a mixture of regioisomers, with the outcome often controlled by steric factors. researchgate.net

Table 2: General Methods for N-Alkylation of Pyrazoles

MethodReagentsCatalystConditions
Gas PhasePyrazole, Alcohol/Alcohol derivativeCrystalline aluminosilicate or aluminophosphate150-400 °C
Acid CatalyzedPyrazole, TrichloroacetimidateBrønsted acidNot specified

Source: google.commdpi.comresearchgate.net

Acylation reactions can also occur. For example, N-acylpyrazinium salts can be formed, which then become highly reactive toward nucleophiles. nih.gov

The pyrazole ring can be made to react with organometallic reagents. A key strategy involves activating the ring, for example, by forming an N-acylpyrazinium salt. These salts readily undergo regioselective addition of Grignard reagents to yield substituted 1,2-dihydropyrazines. nih.gov

Furthermore, substituted vinylpyrazoles can react with organolithium compounds and Grignard reagents through halogen-metal exchange. For instance, 5-substituted 3,4-dibromo-1-vinylpyrazoles undergo bromine-lithium or bromine-magnesium exchange, primarily at the C-4 position. mdpi.com The regioselectivity between the C-3 and C-4 positions can be influenced by the specific metal used and the nature of the substituent at the C-5 position. mdpi.com

Reactivity of the Phenylethenyl Group

The phenylethenyl (styryl) group contains a carbon-carbon double bond, which is a site of high electron density and thus a center for reactivity, particularly addition reactions. pressbooks.pub

The carbon-carbon double bond of the phenylethenyl group is susceptible to various addition reactions, a characteristic feature of alkenes. wikipedia.org These reactions involve the breaking of the π bond and the formation of two new σ bonds. pressbooks.pub

Halogenation and hydrohalogenation are common addition reactions for 1-vinylpyrazoles, and by extension, for this compound. mdpi.comnih.gov The reaction of 1-vinylpyrazoles with bromine in carbon tetrachloride can yield 1-(1',2'-dibromo)ethylpyrazoles, which is a direct result of bromine adding across the double bond. nih.gov Similarly, hydrohalogenation can occur, although the regioselectivity would be influenced by the electronic effects of the pyrazole ring. nih.gov

Cycloaddition reactions are also possible at the vinyl group. For example, 1-vinylpyrazoles can undergo [2+2] cycloaddition with tetracyanoethylene (B109619) to form 1-(2,2,3,3-tetracyano-1-cyclobutyl)pyrazoles. nih.gov

Table 3: Examples of Addition Reactions on the Vinyl Group of 1-Vinylpyrazoles

Reaction TypeReagentProduct
Halogenation (Bromination)Br₂ in CCl₄1-(1',2'-dibromo)ethylpyrazole
[2+2] CycloadditionTetracyanoethylene1-(2,2,3,3-tetracyano-1-cyclobutyl)pyrazole

Source: nih.gov

These reactions highlight the reactivity of the ethenyl bridge in this compound, which can often compete with or occur in concert with reactions on the pyrazole heterocycle itself.

Isomerization Processes (E/Z Isomerism)

The presence of a carbon-carbon double bond in the 2-phenylethenyl (styryl) substituent of this compound allows for the existence of geometric isomers, specifically the (E)- and (Z)-isomers. The interconversion between these forms, known as E/Z isomerization, is a key photochemical process for this class of compounds.

Styryl-heterocycles, including styrylpyrazoles, are recognized as a promising class of photoswitches. diva-portal.org Upon irradiation with light of a suitable wavelength, the thermodynamically more stable (E)-isomer can be converted to the less stable (Z)-isomer. This process is often reversible, with the (Z)-isomer reverting to the (E)-isomer either thermally or through irradiation with a different wavelength of light. diva-portal.org

The efficiency and outcome of this photoisomerization are dictated by several factors, including the substitution pattern on the phenyl ring and the nature of the heterocyclic system. In analogous styrylbenzazole systems, it has been demonstrated that the electronic properties of substituents significantly influence the photochemical behavior. diva-portal.org

Key Research Findings on E/Z Isomerization of Styryl-Heterocycles:

FeatureObservationScientific Context
General Behavior Styryl-heterocycles undergo light-driven E/Z isomerization of the central double bond. diva-portal.orgThis reversible process allows them to function as molecular photoswitches.
Push-Pull Systems Introducing electron-donating groups (e.g., dimethylamino) on the phenyl ring and electron-withdrawing groups can lead to high isomerization quantum yields.This substitution pattern creates a "push-pull" system, enhancing intramolecular charge transfer (ICT) phenomena, which facilitates the photochemical process. diva-portal.orgnih.gov
Steric Effects Ortho-substitution on the phenyl ring can lead to more favorable photostationary state (PSS) ratios, favoring the Z-isomer. diva-portal.orgSteric hindrance in the planar E-isomer can be relieved in the non-planar Z-isomer, shifting the equilibrium under irradiation.
Wavelength Tuning The maximum absorption wavelengths (λmax) can be tuned by altering substituents. Push-pull systems, in particular, cause significant redshifts (shifts to longer wavelengths). diva-portal.orgThis allows for the activation of the photoswitch using different colors of light, including visible light.

For example, a study on styrylbenzothiazoles, which are structurally related to styrylpyrazoles, showed that combining a strong electron-donating group with ortho-methyl groups resulted in a thermally stable photoswitch that could be efficiently isomerized with visible light, achieving a high quantum yield of 59%. diva-portal.org This highlights the potential for fine-tuning the photoswitching properties of this compound through synthetic modification.

Oxidative Cleavage Reactions

The ethenyl linkage in this compound is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon double bond to form two separate carbonyl-containing fragments. masterorganicchemistry.com This transformation is a fundamental reaction of alkenes and can be achieved using various strong oxidizing agents. The specific products formed depend on the substitution pattern of the alkene and the reagents and workup conditions employed. masterorganicchemistry.com

For this compound, the double bond is disubstituted. Oxidative cleavage would break this bond, leading to the formation of a pyrazole-containing fragment and a phenyl-containing fragment.

Common Oxidative Cleavage Reagents and Expected Products:

Reagent SystemExpected Pyrazole ProductExpected Phenyl ProductMechanism/Notes
1. Ozone (O₃)2. Dimethyl Sulfide (DMS) or Zn/H₂O1H-Pyrazole-1-carbaldehydeBenzaldehydeThis two-step process, known as ozonolysis with a reductive workup, cleaves the double bond and results in the formation of aldehydes or ketones. Since both carbons of the double bond have a hydrogen atom attached, aldehydes are the expected products. masterorganicchemistry.com
1. Ozone (O₃)2. Hydrogen Peroxide (H₂O₂)1H-Pyrazole-1-carboxylic acidBenzoic acidOzonolysis followed by an oxidative workup oxidizes the initially formed aldehydes to carboxylic acids. masterorganicchemistry.com
Potassium Permanganate (B83412) (KMnO₄)1H-Pyrazole-1-carboxylic acidBenzoic acidHot, concentrated potassium permanganate is a powerful oxidizing agent that cleaves the double bond and directly oxidizes the fragments to carboxylic acids (if a hydrogen is present on the alkene carbon). masterorganicchemistry.com

These reactions effectively deconstruct the styryl side chain, providing a synthetic route to N-functionalized pyrazoles such as pyrazole-1-carbaldehyde or pyrazole-1-carboxylic acid, which can serve as versatile intermediates for further derivatization.

Intermolecular and Intramolecular Cyclization Pathways

The pyrazole ring and the phenylethenyl group in this compound can both participate in a variety of cyclization reactions, leading to the formation of more complex polycyclic and heterocyclic structures. These pathways can be either intermolecular (involving two or more molecules) or intramolecular (occurring within a single molecule).

Intermolecular Cyclization: The ethenyl double bond of the styryl group can act as a dipolarophile or dienophile in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition, a powerful tool for constructing five-membered heterocyclic rings. nih.govnih.gov For instance, the reaction of a styryl moiety with nitrile imines can regioselectively produce pyrazoline or pyrazole rings. nih.gov Another potential intermolecular reaction is a [2+2] photodimerization, where two molecules of the styrylpyrazole react under photochemical conditions to form a cyclobutane (B1203170) ring, a reaction observed in analogous pyranopyrazole systems. researchgate.net

Intramolecular Cyclization: Intramolecular cyclizations offer a direct route to fused heterocyclic systems. A prominent example is the synthesis of the pyrazole alkaloid withasomnine, which can be achieved through an intramolecular dehydrogenative cyclization of a related pyrazole derivative. rsc.orgresearchgate.net

In other complex transformations, the pyrazole ring itself can be constructed with a pendant group that subsequently cyclizes. For example, the reaction of arylhydrazines with cross-conjugated enynones can selectively form styryl-1H-pyrazoles. rsc.org Mechanistic studies on these systems have shown that the cyclization to form the pyrazole ring is thermodynamically favored over other potential cyclization pathways involving the alkene. rsc.org Furthermore, cascade reactions involving diazoimides and alkylidenepyrazolones can lead to complex pyrazole-fused oxa-bridged heterocycles through intramolecular cycloaddition of a transiently formed carbonyl ylide. nih.govmdpi.com

Table of Cyclization Pathways:

Cyclization TypeReactants/PrecursorsResulting StructureReference
Intermolecular Styrylpyrazole + Nitrile ImineNew Pyrazoline/Pyrazole Ring nih.gov
Intermolecular Two molecules of a pyrazole derivativeCyclobutane (via [2+2] photodimerization) researchgate.net
Intramolecular N-allyl-N-(but-2-ynyl)aniline derivativeWithasomnine (via dehydrogenative cyclization) rsc.orgresearchgate.net
Intramolecular Diazoimide + AlkylidenepyrazolonePyrazole-fused oxa-bridged oxazocine nih.govmdpi.com
Intramolecular Arylhydrazone of a cross-conjugated enynoneStyryl-1H-pyrazole rsc.org

Mechanistic Investigations of Complex Transformations

Understanding the mechanisms of reactions involving pyrazole derivatives is crucial for controlling reaction outcomes and designing new synthetic strategies. Research into the transformation of pyrazoles and their precursors has employed kinetic studies, computational modeling, and intermediate trapping to elucidate complex reaction pathways.

A key area of investigation is the formation of the pyrazole ring itself. One study explored the synthesis of pyrazoles via the oxidation-induced N-N coupling of diazatitanacycles using TEMPO as the oxidant. nih.gov Mechanistic and kinetic analysis revealed that the reaction proceeds through a rate-determining initial oxidation where the oxidant coordinates to the titanium center. This is followed by a second oxidation step that facilitates the N-N bond formation and reductive elimination to yield the pyrazole ring, challenging an initially proposed disproportionation mechanism. nih.gov

In the synthesis of styrylpyrazoles, mechanistic details have been elucidated for the cyclization of (E,E)-cinnamylideneacetophenones with diazomethane. nih.gov The reaction proceeds via a 1,3-dipolar cycloaddition to form an unstable 1-pyrazoline intermediate, which subsequently isomerizes to the more stable 2-pyrazoline. This intermediate can then be oxidized to the aromatic pyrazole. nih.gov

DFT (Density Functional Theory) calculations have also provided significant insight. In the reaction of arylhydrazines with 1,5-disubstituted pent-1-en-4-yn-1-ones, DFT studies showed that the cyclization pathway leading to 3-styrylpyrazoles is thermodynamically the most favorable, explaining the high selectivity observed in the preparative synthesis. rsc.org These computational models help predict the regioselectivity and feasibility of different cyclization pathways, guiding synthetic efforts.

Such mechanistic studies, combining experimental and computational approaches, are invaluable for understanding the reactivity of the this compound scaffold and for developing novel, efficient syntheses of complex, biologically active molecules.

Advanced Structural Characterization and Spectroscopic Investigations

Spectroscopic Analysis for Structure Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 1-(2-phenylethenyl)-1H-pyrazole by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR provide distinct signals for each unique proton and carbon atom, respectively. nih.gov The chemical shifts, reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus. In 1-phenyl-1H-pyrazoles, the application of 1D ¹H NMR and 2D techniques like gs-HSQC and gs-HMBC allows for the complete assignment of proton and carbon signals. nih.gov

For related pyrazole structures, ¹H NMR spectra reveal characteristic chemical shifts. For instance, in pyrazole itself, the proton at the C4 position typically appears as a triplet, while the protons at C3 and C5 are observed as doublets. chemicalbook.com In substituted pyrazoles, these patterns and shifts are altered by the electronic effects of the substituents. mdpi.com For example, electron-donating groups generally cause an upfield shift in the ¹H-NMR signals. mdpi.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for Pyrazole Derivatives

NucleusChemical Shift (ppm) RangeNotes
¹H (Pyrazole Ring)6.0 - 8.0The exact shifts depend on the substitution pattern and solvent.
¹H (Phenyl Ring)7.0 - 8.0Complex multiplets are often observed.
¹H (Ethenyl Group)6.5 - 7.5Coupling constants provide information on the stereochemistry (E/Z).
¹³C (Pyrazole Ring)100 - 150The carbon chemical shifts are sensitive to the substituents on the ring.
¹³C (Phenyl Ring)120 - 140The carbon signals are influenced by the substitution.
¹³C (Ethenyl Group)110 - 140The chemical shifts distinguish the two ethenyl carbons.

Note: The data presented is a general representation for pyrazole derivatives and may vary for the specific compound this compound.

Two-dimensional Correlation Spectroscopy (2D COSY) is instrumental in establishing proton-proton coupling networks within the molecule, confirming the connectivity between adjacent protons in the pyrazole ring, the ethenyl bridge, and the phenyl group.

Infrared (IR) and Raman Spectroscopy (Vibrational Assignments)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of absorption in an IR spectrum or scattering in a Raman spectrum correspond to specific bond stretching, bending, and other molecular vibrations.

The IR spectrum of a substituted pyrazole typically exhibits characteristic bands. For 1-phenylpyrrole, a related five-membered heterocyclic compound, C-H stretching modes of the phenyl ring are observed above 3000 cm⁻¹. orientjchem.org Ring stretching vibrations for the phenyl group are expected in the 1440-1600 cm⁻¹ region. orientjchem.org For pyrazole itself, the gas-phase IR spectrum has been well-documented. nist.govchemicalbook.com

Table 2: General Vibrational Assignments for Phenyl and Pyrazole Containing Compounds

Vibrational ModeWavenumber Range (cm⁻¹)Notes
Phenyl C-H Stretch3150 - 3000Typically sharp bands. orientjchem.org
Pyrazole C-H Stretch3100 - 3000Can overlap with phenyl C-H stretches.
C=C Stretch (Aromatic/Ethenyl)1650 - 1450Multiple bands are expected due to the phenyl and pyrazole rings.
C-N Stretch1350 - 1000Characteristic of the pyrazole ring. orientjchem.org
C-H Out-of-Plane Bending900 - 675Provides information on the substitution pattern of the phenyl ring.

Note: These are general ranges and the specific values for this compound may differ. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of complex vibrational spectra. orientjchem.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Properties)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital or LUMO).

For pyrazole and its derivatives, the UV absorption spectra are characterized by π → π* transitions. researchgate.netrsc.orgresearchgate.net The gas-phase UV absorption spectrum of pyrazole shows a maximum absorption cross-section at approximately 203 nm. rsc.org The presence of the phenylethenyl substituent in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the extended conjugation, moving the absorption to longer wavelengths. For instance, in a related pyrazoline derivative, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, the experimental UV-visible absorption bands are centered around 301-303 nm in dichloromethane (B109758) and DMSO. scispace.com

The electronic properties, such as the HOMO-LUMO energy gap, can be further investigated using computational methods like Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic absorption spectra. scispace.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

In the mass spectrum of a nitrogen-containing heterocyclic compound like this compound, the molecular ion peak (M+) is typically observed. libretexts.org The fragmentation pattern is influenced by the stability of the resulting fragments. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable neutral molecules or radicals. libretexts.orgmiamioh.edu For pyrazoles, the fragmentation can involve the cleavage of the pyrazole ring. The presence of the phenylethenyl group will also lead to characteristic fragmentation patterns, such as cleavage at the vinyl linkage.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure.

Table 3: Representative Crystallographic Data for a Substituted Pyrazole

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)9.6470 (8) nih.gov
b (Å)14.1077 (12) nih.gov
c (Å)14.0062 (12) nih.gov
β (°)104.891 (1) nih.gov
Volume (ų)1842.2 (3) nih.gov
Z4 nih.gov

Note: This data is for the related compound 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole and serves as an example of the type of information obtained from X-ray crystallography.

Conformational Analysis and Molecular Geometry

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the pyrazole ring to the phenylethenyl group. The preferred conformation is a result of the balance between steric hindrance and electronic effects, such as the desire for extended conjugation.

X-ray crystallographic data provides a snapshot of the molecule's conformation in the solid state. nih.gov For instance, in a related structure, the dihedral angle between the pyrazole ring and the phenylethenyl group was found to be 31.07 (8)°. nih.gov Computational methods, such as DFT, can be used to explore the potential energy surface and identify the most stable conformations in the gas phase or in solution. These calculations can also provide optimized molecular geometries, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. nih.gov The planarity or non-planarity of the molecule, particularly the torsion angle of the ethenyl bridge, significantly impacts the electronic properties and potential for intermolecular interactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, favored for its balance of accuracy and computational cost. For a molecule like 1-(2-phenylethenyl)-1H-pyrazole, DFT would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyrazole (B372694) derivatives have used DFT to compare optimized geometries with experimental X-ray diffraction data.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the synthesis of the compound.

Determine Thermodynamic Properties: Calculate properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the molecule under different conditions.

The accuracy of DFT calculations is contingent on the choice of the functional and the basis set.

Functionals: A variety of functionals, which approximate the exchange-correlation energy, are available. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules and has been widely used in studies of pyrazole derivatives. sci-hub.senih.gov

Basis Sets: The basis set describes the atomic orbitals used in the calculation. Sets like 6-31G(d) or the more extensive 6-311++G(d,p) are commonly employed to provide a flexible description of the electron distribution. sci-hub.senih.gov The selection of an appropriate functional and basis set is a critical step, and often, several combinations are evaluated to find the best match with experimental data where available.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Computational methods provide detailed insights into the distribution and energies of electrons.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive.

If data were available for this compound, a data table would be presented here, similar to the following hypothetical example:

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE) 5.3
This table is for illustrative purposes only and does not represent actual data for the specified compound.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding patterns, such as bonds, lone pairs, and antibonding orbitals. NBO analysis for this compound would reveal:

Hybridization: The hybridization of atomic orbitals to form chemical bonds.

Charge Distribution: The natural population analysis (NPA) within NBO theory assigns charges to individual atoms, offering a more chemically intuitive picture than other methods like Mulliken population analysis.

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution of a molecule. It is plotted on the electron density surface, using a color scale to indicate electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are typically associated with lone pairs of electrons on electronegative atoms like nitrogen or oxygen.

Blue Regions: Represent areas of positive electrostatic potential, which are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to electronegative atoms.

Green Regions: Denote areas of neutral or near-zero potential.

For this compound, an MESP map would likely show negative potential around the nitrogen atoms of the pyrazole ring, identifying them as sites for electrophilic interaction. The hydrogen atoms would exhibit positive potential. This analysis is crucial for predicting how the molecule will interact with other molecules and for understanding its non-covalent interactions. researchgate.net

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), or approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): η ≈ (E_LUMO - E_HOMO) / 2. researchgate.netekb.eg A higher value of η indicates greater stability and lower reactivity. researchgate.net

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts an additional electronic charge from its surroundings. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). researchgate.netekb.eg This index is a valuable measure of a molecule's propensity to act as an electrophile. nih.gov

For pyrazole derivatives, these descriptors are sensitive to the nature and position of substituents. ekb.eg For this compound, the styryl group's conjugation with the pyrazole ring would be expected to lower the HOMO-LUMO gap, thereby decreasing chemical hardness and increasing reactivity compared to unsubstituted pyrazole. While exact values for this compound are not present in the searched literature, related studies on other pyrazoles provide a comparative context.

Table 1: Illustrative Global Reactivity Descriptors for Pyrazole Derivatives (Conceptual) (Note: This table is illustrative as specific data for this compound was not found. The values are based on general principles discussed in the literature for related compounds.)

DescriptorFormulaSignificanceExpected Trend for this compound
Chemical Hardness (η)η ≈ (E_LUMO - E_HOMO) / 2Resistance to deformation or changeLower than pyrazole
Chemical Potential (μ)μ ≈ (E_HOMO + E_LUMO) / 2Electron escaping tendencyHigher (less negative) than pyrazole
Electronegativity (χ)χ = -μPower to attract electronsVaries with substitution
Global Softness (S)S = 1 / ηSusceptibility to changeHigher than pyrazole
Electrophilicity Index (ω)ω = μ² / (2η)Propensity to accept electronsHigher than pyrazole

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. This involves identifying transition states, intermediates, and calculating activation energies. For this compound, several reactions could be investigated:

Electrophilic Addition: The phenylethenyl double bond is a likely site for electrophilic attack. Computational studies could model the reaction with various electrophiles to determine the regioselectivity and stereoselectivity of the addition, and to compare the reactivity of the double bond versus the pyrazole ring.

Cycloaddition Reactions: The styryl moiety can act as a dienophile or, in concert with the pyrazole, as part of a larger diene system in Diels-Alder type reactions. DFT calculations can predict the feasibility, activation barriers, and stereochemical outcomes of such cycloadditions. mdpi.com

N-Styrylation: The synthesis of 1-styrylpyrazoles can be achieved via the addition of the pyrazole N-H bond to an alkyne like phenylacetylene (B144264). nih.gov Computational modeling could illuminate the mechanism of this lithium-catalyzed reaction, clarifying the roles of the catalyst and predicting stereospecific outcomes.

Investigating these mechanisms would involve locating the geometry of all stationary points (reactants, intermediates, transition states, and products) and calculating their relative energies to construct a complete reaction profile.

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence a molecule's structure, stability, and reactivity. Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), can simulate these effects. researchgate.net For this compound, solvent polarity would be expected to:

Alter Geometric Parameters: Affect bond lengths and dihedral angles, particularly the twist angle between the phenyl ring and the vinyl-pyrazole system, which in turn affects the degree of conjugation.

Shift Spectroscopic Properties: Change the energies of molecular orbitals, leading to shifts in UV-Vis absorption spectra (solvatochromism).

Influence Reaction Rates: Stabilize or destabilize charged intermediates and transition states, thereby altering activation energies and reaction kinetics. Studies on related pyrazoles have shown that solvation energies can indicate the preferability of different solvents for solubilization and reaction. researchgate.net

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. researchgate.net It is based on the electron density (ρ) and its reduced density gradient (s). The analysis generates 3D isosurfaces that identify different types of non-covalent interactions:

Hydrogen Bonds: Strong, attractive interactions.

Van der Waals Interactions: Weaker, dispersive forces.

Steric Clashes: Repulsive interactions.

The isosurfaces are colored based on the sign of the second Hessian eigenvalue (λ₂) of the electron density, which distinguishes between attractive (blue/green) and repulsive (red/yellow) interactions. jussieu.frresearchgate.net For this compound, NCI analysis would be particularly useful for visualizing potential intramolecular C-H···π interactions between the pyrazole ring and the phenyl ring, as well as intermolecular π-π stacking and hydrogen bonding in dimers or larger aggregates. Such analyses have been performed on other complex pyrazole systems to understand their binding and crystal packing. nih.gov

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)). This analysis partitions a molecule into atomic basins and characterizes the chemical bonds and other interactions through the properties of critical points in the electron density.

Bond Critical Points (BCPs): A (3, -1) critical point found along a bond path between two atoms indicates a chemical interaction. The values of the electron density (ρ_bcp) and its Laplacian (∇²ρ_bcp) at the BCP provide insight into the nature of the bond.

Covalent Bonds: Characterized by high ρ_bcp and a negative Laplacian (∇²ρ_bcp < 0), indicating charge concentration.

Non-covalent Interactions (e.g., hydrogen bonds, van der Waals): Characterized by low ρ_bcp and a positive Laplacian (∇²ρ_bcp > 0), indicating charge depletion.

For this compound, QTAIM analysis would precisely define the atomic charges and quantify the covalent character of the bonds within the pyrazole and phenyl rings, as well as the connecting ethenyl bridge. It would also be used to characterize any weak intramolecular interactions identified by NCI analysis, providing quantitative data on their strength and nature.

Photochemical Studies and Excited State Chemistry

Phototransposition Reactions and Mechanisms

Phototransposition, the light-induced rearrangement of atoms within a molecule to form a structural isomer, is a hallmark of pyrazole (B372694) photochemistry. Upon irradiation, the pyrazole ring can rearrange into an imidazole (B134444) ring through several distinct pathways, identified by permutation analysis of the atomic positions.

The photoisomerization of pyrazoles to imidazoles occurs through complex rearrangements where the substituents appear to migrate around the ring. nih.gov For substituted pyrazoles, such as 1-(2-Phenylethenyl)-1H-pyrazole, multiple imidazole isomers can be formed simultaneously. Studies on analogous compounds like 1-methyl-5-phenylpyrazole have shown that its direct irradiation yields three different imidazole products. nih.gov Deuterium labeling experiments have confirmed that these products arise from P4, P6, and P7 permutation pathways. nih.gov

P4 Permutation: This pathway involves the formal interchange of the C4 and N1-C5 fragments. In the case of 1-methyl-5-phenylpyrazole, this leads to the formation of 1-methyl-4-phenylimidazole. nih.gov

P6 Permutation: This pathway corresponds to a 1,2-interchange of the N2 and C3 atoms, resulting in the formation of 1-methyl-2-phenylimidazole from the photolysis of 1-methyl-5-phenylpyrazole. nih.gov

P7 Permutation: This pathway involves a 1,3-shift of the N1 atom. Direct irradiation of 1-methyl-5-phenylpyrazole also yields 1-methyl-5-phenylimidazole via this P7 route. nih.gov

Theoretical investigations into these phototranspositions suggest that the reaction proceeds from the Franck-Condon region to a conical intersection and then to the final photoproduct, providing a more comprehensive explanation than older, stepwise mechanistic models. nih.gov

The photochemistry of this compound begins with the absorption of a photon, which promotes the molecule from its electronic ground state (S₀) to a higher energy, electronically excited singlet state (S₁). rutgers.eduyoutube.com This excitation process is governed by the Franck-Condon principle, meaning it occurs much faster (≈10⁻¹⁵ s) than atomic vibrations, resulting in an excited state that initially retains the geometry of the ground state. rutgers.edu

The subsequent photochemical reactions, including transposition and cleavage, originate from this excited singlet state. youtube.com The molecule typically undergoes rapid vibrational relaxation (≈10⁻¹² s) to the lowest vibrational level of the S₁ state. rutgers.edu From this S₁ state, the molecule can follow several competing pathways: it can return to the ground state via fluorescence (emission of a photon) or internal conversion (non-radiative decay), or it can proceed to form the various photoproducts. msu.edu The conversion of the excited singlet state to a triplet state (intersystem crossing) is also possible but is often less common for these types of reactions in alkenes and dienes. rutgers.edu The primary photochemical transformations of pyrazoles are generally considered to be reactions of the S₁ state.

The diverse phototransposition pathways are rationalized by the formation of highly reactive, unstable intermediates.

Iminoazirine and Isocyanide Intermediates (P4 Pathway): The P4 permutation pathway is believed to proceed through a ring-contraction-ring-expansion mechanism. nih.gov A major pathway involves the formation of an isocyanide intermediate. For example, the phototransposition of 1-methyl-4-phenylpyrazole to 1-methyl-4-phenylimidazole occurs significantly via the formation and subsequent photocyclization of (E)/(Z)-2-(N-methylamino)-1-phenylethenyl isocyanide. nih.govacs.org This confirms the generality of isocyanides as key intermediates in the P4 phototransposition of pyrazoles. nih.gov

Diazabicyclo Intermediates (P6 and P7 Pathways): The P6 and P7 pathways are explained by a mechanism involving an electrocyclic ring closure to form a bicyclic intermediate. nih.gov Direct evidence for this comes from the irradiation of 1-methyl-5-phenylpyrazole in the presence of furan. This experiment did not yield the expected imidazole photoproducts but instead produced Diels-Alder adducts. nih.gov The formation of these adducts confirms the presence of a transient 1,5-diazabicyclo[2.1.0]pent-2-ene intermediate, which is consistent with the proposed electrocyclic ring closure-heteroatom migration mechanism for the P6 and P7 phototranspositions. nih.govacs.org

Photocyclization and Photocleavage Processes

Alongside rearrangements, the excited pyrazole ring can undergo cleavage, breaking the heterocyclic ring to form open-chain products. The styryl substituent also introduces the possibility of photocyclization reactions typical of stilbene-like systems. mdpi.com

Direct irradiation of phenyl-substituted pyrazoles in solvents like methanol (B129727) results in photocleavage of the pyrazole ring. nih.govacs.org This process competes with the phototransposition reactions and leads to the formation of open-chain products, specifically enaminonitriles and the aforementioned isocyanides. nih.govresearchgate.net

The efficiency of a photochemical reaction is measured by its quantum yield (Φ), which is the number of moles of a specific product formed per mole of photons (an einstein) absorbed by the system. msu.eduamazonaws.com The determination of quantum yields for the various photoproducts of substituted pyrazoles reveals the relative importance of the competing reaction pathways.

Table 1: Quantum Yields (Φ) for Photoreactions of Phenyl-Substituted Pyrazoles and Related Intermediates Data from analogous 1-methyl-phenylpyrazole systems.

Precursor CompoundReaction / Product FormedQuantum Yield (Φ)Reference
1-Methyl-4-phenylpyrazoleFormation of 1-Methyl-4-phenylimidazole0.011 nih.govacs.org
1-Methyl-4-phenylpyrazoleFormation of (E)/(Z)-3-(N-methylamino)-2-phenylpropenenitrile0.005 nih.govacs.org
1-Methyl-4-phenylpyrazoleFormation of (E)/(Z)-2-(N-methylamino)-1-phenylethenyl isocyanide0.020 nih.govacs.org
(Z)-2-(N-methylamino)-1-phenylethenyl isocyanide(Z) → (E) Isomerization0.17 acs.org
(E)-2-(N-methylamino)-1-phenylethenyl isocyanidePhotocyclization to 1-Methyl-4-phenylimidazole0.06 acs.org

Photoisomerization (Z/E Isomerism)

The hallmark photochemical reaction of this compound is the reversible E/Z isomerization around the central carbon-carbon double bond of the ethenyl bridge. This process is a fundamental type of photoisomerization common to stilbene (B7821643) and its heteroaromatic analogs. The E-isomer (trans), which is typically the more thermodynamically stable form, can be converted to the Z-isomer (cis) upon irradiation with light of a specific wavelength, usually in the UV region. The reverse process, converting the Z-isomer back to the E-isomer, can be triggered by irradiation with a different wavelength of light or, in some cases, by thermal relaxation. diva-portal.org

This light-driven isomerization allows the molecule to act as a photoswitch, reversibly altering its geometric structure and, consequently, its physical and chemical properties, such as absorption and emission spectra, dipole moment, and refractive index. A key advantage of incorporating the pyrazole moiety, like other five-membered heterocyclic rings, is that it can prevent unwanted side reactions, such as the irreversible photocyclization that is often observed with the parent stilbene molecule under UV irradiation. diva-portal.org The process involves the absorption of a photon, which promotes the molecule to an excited electronic state. In this excited state, the rotational barrier around the C=C double bond is significantly lowered, allowing for the geometric change. The molecule then returns to the ground electronic state as the other isomer.

Influence of Substituents on Photoreactivity

The photochemical and photophysical properties of the styrylpyrazole scaffold can be precisely tuned by introducing various substituent groups on both the phenyl and pyrazole rings. These modifications influence the electronic distribution within the molecule, thereby altering its absorption spectra, quantum yields of isomerization, and the composition of the photostationary state (PSS). diva-portal.org

The electronic nature of the substituents plays a crucial role. For instance, studies on related 1-(2-pyridyl)-4-styrylpyrazoles have shown that installing donor or acceptor aryl groups at the 3-position can lead to strong blue-light emissions with high quantum yields, a phenomenon attributed to intramolecular charge transfer (ICT) states. nih.gov

A systematic investigation into the closely related class of styrylbenzazole photoswitches provides a clear model for how substituents affect photoreactivity, with findings that are broadly applicable to styrylpyrazoles. diva-portal.org Key principles include:

Push-Pull Systems: Creating a "push-pull" system by placing an electron-donating group (EDG) on one end of the conjugated system and an electron-withdrawing group (EWG) on the other significantly impacts photoreactivity. This arrangement typically leads to a bathochromic shift (redshift) in the maximum absorption wavelength (λmax) and can increase the quantum yield of photoisomerization. diva-portal.org

Steric Effects (Ortho-Substitution): Introducing bulky substituents at the ortho-position of the phenyl ring can have a profound effect on the photostationary state. This steric hindrance can destabilize the planar conformation of the E-isomer more than the non-planar Z-isomer, leading to a more favorable PSS ratio with a higher proportion of the Z-isomer after irradiation. diva-portal.org

The following tables, based on data from the analogous styrylbenzothiazole (B8753269) system, illustrate these effects.

Table 1: Influence of Electron-Donating Group (EDG) on Photochemical Properties

CompoundSubstituent (R)λmax E-isomer (nm)Quantum Yield (ΦE→Z)Z-isomer at PSS (%)
1 H (unsubstituted)32845%76%
2 4-N(CH₃)₂39850%40%

Data derived from a study on analogous styrylbenzothiazole photoswitches to illustrate the principle. diva-portal.org

Table 2: Influence of Ortho-Substitution on Photochemical Properties

CompoundSubstituent (R)λmax E-isomer (nm)Quantum Yield (ΦE→Z)Z-isomer at PSS (%)
3 4-N(CH₃)₂39850%40%
4 4-N(CH₃)₂ + 2,6-(CH₃)₂39259%93%

Data derived from a study on analogous styrylbenzothiazole photoswitches to illustrate the principle. diva-portal.org

As shown in the tables, the introduction of a strong electron-donating dimethylamino group causes a significant redshift in absorption. Furthermore, adding ortho-methyl groups to this push-pull system dramatically improves the achievable percentage of the Z-isomer at the photostationary state, making the photoswitch more efficient. diva-portal.org These findings highlight the strategic importance of substituent effects in designing styrylpyrazole-based molecules for applications in materials science and molecular devices.

Synthesis and Reactivity of Advanced Pyrazole Derivatives

Functionalization of the Phenylethenyl Moiety

The phenylethenyl group, an electronically active and sterically accessible part of the molecule, is amenable to a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the molecular framework.

The carbon-carbon double bond of the styryl group can readily undergo addition reactions. For instance, dihydroxylation can be achieved to produce vicinal diols. While specific examples for 1-(2-phenylethenyl)-1H-pyrazole are not extensively documented, the Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective dihydroxylation of alkenes. wikipedia.orgnih.gov This reaction typically employs osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand to deliver diols with high enantioselectivity. wikipedia.org The reaction is highly site-selective, favoring the more electron-rich double bond. wikipedia.org

Epoxidation of the double bond to form an oxirane ring is another key transformation. mdpi.comresearchgate.net This can be accomplished using various oxidizing agents, such as peroxy acids (e.g., m-CPBA). The resulting epoxides are valuable intermediates for further synthetic manipulations, including ring-opening reactions with various nucleophiles to introduce a wide range of functional groups. mdpi.comresearchgate.net

The phenylethenyl moiety can also participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the vinyl group with an aryl or vinyl halide, providing a route to more complex and extended conjugated systems. wikipedia.org While the Heck reaction is a general method for alkene substitution, specific applications to this compound would depend on the reaction conditions and the nature of the coupling partners. researchgate.netvut.ac.za

Metathesis reactions, catalyzed by ruthenium or molybdenum complexes, offer another avenue for modifying the phenylethenyl group. nih.govrsc.org These reactions can be used for alkene cross-metathesis, allowing for the exchange of the phenyl group with other substituents.

Table 1: Representative Functionalization Reactions of the Phenylethenyl Moiety

ReactionReagents and ConditionsProduct TypeReference(s)
Asymmetric DihydroxylationOsO₄ (cat.), Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., K₃[Fe(CN)₆])Chiral Vicinal Diol wikipedia.orgnih.gov
Epoxidationm-CPBA, CH₂Cl₂Epoxide mdpi.comresearchgate.net
Heck ReactionAryl Halide, Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted Alkene wikipedia.orgorganic-chemistry.org
MetathesisGrubbs' or Schrock's CatalystModified Alkene nih.govrsc.org

Pyrazole (B372694) Ring Substitution Strategies

The pyrazole ring is an aromatic heterocycle, and its substitution pattern can be modified through various reactions, primarily electrophilic aromatic substitution. The position of substitution is influenced by the electronic nature of the 1-styryl substituent and the reaction conditions.

Electrophilic substitution reactions on the pyrazole ring, such as nitration and halogenation, typically occur at the C4 position due to the directing effect of the nitrogen atoms. researchgate.netpreprints.org For 1-phenylpyrazole (B75819), nitration with a mixture of nitric acid and acetic anhydride (B1165640) selectively yields the 4-nitro derivative. researchgate.net However, under stronger acidic conditions (mixed acids), nitration can occur on the phenyl ring. researchgate.net Bromination of 1-phenylpyrazole with bromine in chloroform (B151607) also affords the 4-bromo derivative. researchgate.net These findings suggest that similar regioselectivity can be expected for this compound.

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings. wikipedia.orgnih.gov This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like DMF, to introduce a formyl group, usually at the C4 position of the pyrazole ring. arkat-usa.orgresearchgate.netchemistrysteps.com

Table 2: Pyrazole Ring Substitution Reactions

ReactionReagents and ConditionsPosition of SubstitutionProduct TypeReference(s)
NitrationHNO₃ / Ac₂OC44-Nitro-1-(2-phenylethenyl)-1H-pyrazole researchgate.netmdpi.com
BrominationBr₂ / CHCl₃C44-Bromo-1-(2-phenylethenyl)-1H-pyrazole researchgate.net
Vilsmeier-HaackPOCl₃ / DMFC4This compound-4-carbaldehyde wikipedia.orgnih.govarkat-usa.orgresearchgate.net

Annulation and Fused Ring Systems Involving this compound Derivatives

The pyrazole ring of this compound can serve as a foundation for the construction of fused heterocyclic systems. A common strategy involves the use of aminopyrazole derivatives, which can be synthesized from the corresponding nitropyrazoles by reduction. These aminopyrazoles can then undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings, leading to the formation of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netrsc.org

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. organic-chemistry.org Another approach involves the intramolecular Friedel-Crafts reaction of 1-aryl-5-styrylpyrazoles, followed by aerobic oxidation, to yield pyrazolo[1,5-a]quinolines.

Microwave-assisted synthesis has been shown to be an efficient method for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net For example, the reaction of 5-aminopyrazoles with β-enaminones under solvent-free microwave irradiation can produce 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net

Table 3: Synthesis of Fused Ring Systems

Fused SystemSynthetic StrategyReagents and ConditionsReference(s)
Pyrazolo[1,5-a]pyrimidineCondensation of aminopyrazole with β-dicarbonyl compoundAcid or base catalysis, or microwave irradiation nih.govresearchgate.netrsc.org
Pyrazolo[1,5-a]pyridine[3+2] Cycloaddition of N-aminopyridinium ylide with alkenePIDA, room temperature organic-chemistry.org
Pyrazolo[1,5-a]quinolineIntramolecular Friedel-Crafts and oxidationAcid catalyst, O₂

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the this compound scaffold can be achieved through various stereoselective reactions. The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. wikipedia.orgresearchgate.netwilliams.eduresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. After the desired transformation, the auxiliary can be removed. wikipedia.org For example, Evans oxazolidinones are widely used chiral auxiliaries for stereoselective alkylation and aldol (B89426) reactions. williams.eduyoutube.com

Asymmetric dihydroxylation, as mentioned in section 7.1, is a prime example of a catalytic enantioselective reaction that can be applied to the phenylethenyl moiety. The Sharpless asymmetric dihydroxylation, using AD-mix-α or AD-mix-β, allows for the predictable synthesis of either enantiomer of the resulting diol. wikipedia.orgnih.gov The enantioselectivity of this reaction is often high and depends on the substitution pattern of the alkene and the specific chiral ligand used. nih.govwikipedia.org

The development of chiral derivatives of this compound is crucial for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties.

Table 4: Approaches to Stereoselective Synthesis

MethodDescriptionKey Reagents/FeaturesReference(s)
Chiral AuxiliariesTemporary incorporation of a chiral group to direct stereoselective transformations.Evans oxazolidinones, camphorsultam wikipedia.orgresearchgate.netwilliams.eduresearchgate.net
Asymmetric DihydroxylationEnantioselective formation of vicinal diols from the alkene.OsO₄, (DHQD)₂PHAL (AD-mix-β), (DHQ)₂PHAL (AD-mix-α) wikipedia.orgnih.govwikipedia.org

Applications in Organic Synthesis and Materials Science

Use as Synthetic Intermediates and Building Blocks

The class of compounds known as styrylpyrazoles, to which 1-(2-phenylethenyl)-1H-pyrazole belongs, are valuable synthetic intermediates. mdpi.comnih.gov Their utility stems from the reactive nature of both the pyrazole (B372694) ring and the styryl moiety, allowing for a variety of chemical transformations.

One of the primary methods for the synthesis of 1-styrylpyrazoles involves the direct N-styrylation of pyrazoles with alkynes. For instance, the lithium-catalyzed stereospecific addition of the N-H bond of pyrazole to phenylacetylene (B144264) yields (Z)-1-styryl-1H-pyrazole. nih.gov This method highlights the role of pyrazole itself as a building block for constructing more complex structures.

Various synthetic strategies have been developed to access styrylpyrazoles, demonstrating their role as key structural motifs. These methods often involve the condensation of hydrazines with appropriate carbonyl compounds or the use of modern cross-coupling reactions. mdpi.comnih.gov

Table 1: Selected Synthetic Routes to Styrylpyrazoles

Starting MaterialsReagents and ConditionsProduct TypeReference
Pyrazole, PhenylacetyleneLithium catalyst(Z)-1-Styryl-1H-pyrazole nih.gov
Acetylenic ketones, Aryl hydrazinesCondensation(E)-3(5)-Styrylpyrazoles mdpi.com
4-Vinylpyrazole, HalobenzenesPd(OAc)₂, (o-MePh)₃P, Microwave(E)-1,3-Disubstituted-4-styryl-1H-pyrazoles mdpi.com
HydrazonesRu(0) or Cu(II) catalysts, Oxidant(E)-3-Styrylpyrazoles mdpi.com

The versatility of styrylpyrazoles as synthetic intermediates is further underscored by their participation in cycloaddition reactions and other molecular transformations, providing access to a diverse range of heterocyclic compounds. researchgate.net

Precursors for Advanced Organic Materials

The pyrazole nucleus, when conjugated with a styryl group, gives rise to compounds with interesting photophysical, optical, and electronic properties. mdpi.com These characteristics make them attractive precursors for the development of advanced organic materials.

Research has shown that pyrazole derivatives have applications as:

Dyestuffs: The extended π-conjugation in styrylpyrazoles can lead to absorption of light in the visible region, making them suitable for use as dyes. mdpi.com

Sunscreen Materials: The ability to absorb UV radiation makes certain pyrazole derivatives potentially useful as components in sunscreen formulations. mdpi.com

Luminescent and Fluorescent Agents: Polromatic pyrazoles, a category that can include complex styrylpyrazoles, are noted for their potential in creating materials with specific light-emitting properties. mdpi.com

The incorporation of the styryl group significantly influences the electronic structure of the pyrazole core, which is a key factor in designing materials for optical and electronic applications.

Contribution to Catalysis Research (e.g., Ligand Design)

The pyrazole scaffold is a well-established "pluripotent ligand" in coordination chemistry and has been extensively used in the design of catalysts. mdpi.comnih.gov The two adjacent nitrogen atoms of the pyrazole ring can effectively chelate to metal centers, forming stable complexes that can catalyze a variety of organic transformations.

The introduction of a phenylethenyl substituent at the N1 position of the pyrazole ring, as in this compound, can influence the catalytic activity of the corresponding metal complexes in several ways:

Steric Hindrance: The bulky styryl group can create a specific steric environment around the metal center, which can enhance the selectivity of a catalytic reaction. rutgers.edu

Electronic Effects: The electronic properties of the styryl group can modulate the electron density at the metal center, thereby fine-tuning its reactivity.

While direct applications of this compound as a ligand may not be extensively documented, the broader class of N-substituted pyrazoles is crucial in the development of catalysts for reactions such as cross-coupling, polymerization, and C-H activation. mdpi.comrutgers.edursc.org The synthesis of various substituted pyrazoles is often a key step in creating new ligand systems for transition-metal catalysis. organic-chemistry.org

Compound Index

Conclusion and Future Research Directions

Summary of Current Research Strengths

Research into 1-(2-phenylethenyl)-1H-pyrazole and its derivatives has gained momentum, driven by the versatile reactivity of the pyrazole (B372694) and styryl moieties. A significant strength in the current research landscape is the established portfolio of synthetic methodologies for accessing N-styrylpyrazoles. These methods provide a solid foundation for further exploration and functionalization.

Key synthetic strategies include:

Direct N-Vinylation of Pyrazoles: The addition of the N-H bond of pyrazole across the triple bond of an alkyne, such as phenylacetylene (B144264), is a direct route to 1-styrylpyrazoles. This reaction can be catalyzed by various systems, including lithium, ruthenium complexes, and superbasic media like KOH/DMSO. nih.govnih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity, allowing for the preferential formation of either the (E) or (Z)-isomer. nih.govnih.gov

Copper-Catalyzed Cross-Coupling Reactions: A notable advancement is the use of copper-catalyzed cross-coupling reactions between pyrazoles and styrylboronic acids. nih.gov This method offers a simple and efficient pathway to (E)-1-styrylpyrazoles under base-free conditions, utilizing recyclable heterogeneous catalysts like copper-exchanged fluorapatite (B74983) (CuFAP). nih.gov

One-Pot Reactions: One-pot syntheses starting from conjugated dienones and aryl hydrazine (B178648) hydrochlorides have also been developed to produce 1-aryl-5-styrylpyrazoles, which are structurally related to the target compound. scispace.com

These established synthetic routes are a testament to the current strength in the field, providing chemists with reliable tools to construct the this compound framework.

Unexplored Synthetic Routes and Mechanistic Questions

Despite the progress made, there remain several unexplored avenues for the synthesis of this compound and its derivatives. The development of more sustainable and atom-economical methods is a key area for future research. nih.govresearchgate.net

Unexplored Synthetic Routes:

Direct C-H Vinylation: While C-H functionalization of pyrazoles is a burgeoning field, the direct C-H vinylation of pyrazole with a styryl source remains a significant challenge and an area ripe for exploration. rsc.org Success in this area would provide a more direct and efficient route to these compounds, avoiding the need for pre-functionalized starting materials.

Photocatalytic Methods: The use of visible-light photoredox catalysis for the N-vinylation of pyrazoles is an emerging area with immense potential. researchgate.net Developing a photocatalytic method for the synthesis of this compound could offer milder reaction conditions and unique reactivity patterns.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective approach to chemical synthesis. The potential for using enzymes to catalyze the formation of the N-styryl bond is an almost entirely unexplored frontier.

Mechanistic Questions:

Several mechanistic questions surrounding the synthesis of this compound warrant further investigation:

Regioselectivity in N-Alkylation: In the N-alkylation of unsymmetrical pyrazoles, the factors governing the regioselectivity (i.e., substitution at N1 vs. N2) are not always fully understood, especially with sterically demanding vinyl groups. rsc.org While steric effects are often invoked, a deeper understanding of the interplay of electronic and steric factors, as well as the role of the cation in base-mediated reactions, is needed.

Mechanism of Transition-Metal-Free N-Vinylation: For the superbase-catalyzed addition of pyrazoles to alkynes, the precise mechanism of the stereoselectivity control based on reaction time and base concentration requires more detailed computational and experimental studies. nih.gov

Inner-Sphere vs. Outer-Sphere Mechanisms: In metal-catalyzed N-N bond-forming reactions to synthesize pyrazoles, the exact nature of the oxidative coupling (inner-sphere or outer-sphere) can be ambiguous and is an area of active investigation. elsevier.comumn.edursc.orgnih.gov Understanding these mechanisms is crucial for designing more efficient and selective catalysts.

Potential for Novel Structural Motif Discovery

The this compound scaffold is a versatile building block for the synthesis of more complex and novel heterocyclic systems. Its inherent reactivity allows for a range of transformations that can lead to the discovery of new structural motifs.

Table 1: Potential Cyclization Reactions of this compound

Reaction TypePotential ProductSignificance
Intramolecular Friedel-Crafts ReactionDihydropyrazolo[1,5-a]quinolinesAccess to fused polycyclic aromatic systems with potential applications in materials science and medicinal chemistry. nih.gov
Aza-Diels-Alder ReactionFused Pyrazolo-pyridines/piperidinesConstruction of complex nitrogen-containing heterocycles that are prevalent in pharmaceuticals. wikipedia.orgnih.govarkat-usa.orgyoutube.comscite.ai
Photochemical 6π-ElectrocyclizationFused Pyrazolo-quinolinesA light-induced method to create complex polycyclic systems, offering an alternative to thermal methods. researchgate.net

The acid-catalyzed intramolecular Friedel-Crafts reaction of 1-aryl-5-styrylpyrazoles has been shown to produce dihydropyrazolo[1,5-a]quinolines, which can be subsequently oxidized to the corresponding aromatic pyrazolo[1,5-a]quinolines. nih.gov This transformation highlights the potential of the styryl group to participate in cyclization reactions, leading to the formation of novel fused heterocyclic systems.

Furthermore, the vinyl group in this compound can potentially act as a dienophile or be part of a diene system in cycloaddition reactions. For instance, aza-Diels-Alder reactions could provide access to a variety of fused pyrazolo-pyridine or pyrazolo-piperidine skeletons, which are important motifs in medicinal chemistry. wikipedia.org

Future Directions in Computational and Photochemical Investigations

The unique electronic structure and potential for photo-reactivity of this compound make it a prime candidate for both computational and photochemical studies.

Future Directions in Computational Investigations:

Mapping Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of unexplored reactions, such as the direct C-H vinylation or novel cycloaddition reactions. mdpi.comresearchgate.net This can help in predicting the feasibility of new synthetic routes and in understanding the factors that control regioselectivity and stereoselectivity.

Excited State Dynamics: Time-dependent DFT (TD-DFT) can be used to investigate the excited state properties of this compound. rsc.org This can provide insights into its photophysical properties, such as absorption and emission spectra, and can help in predicting its photochemical reactivity. rsc.org

Mechanism of Isomerization: Computational studies can elucidate the detailed mechanism of the trans-cis isomerization of the styryl group upon photoirradiation, including the identification of key transition states and intermediates. rsc.orgresearchgate.netrsc.org

Future Directions in Photochemical Investigations:

Transient Absorption Spectroscopy: Ultrafast transient absorption spectroscopy can be used to directly observe the excited states of this compound and to monitor their decay dynamics. This can provide crucial information about the lifetimes of the singlet and triplet excited states and the efficiency of intersystem crossing.

Preparative Photochemistry: Exploring the preparative applications of the photochemical reactivity of this compound could lead to the development of novel light-induced synthetic methodologies. elsevier.com For example, the photochemical 6π-electrocyclization of the styryl moiety could be a powerful tool for the synthesis of complex polycyclic heterocycles. researchgate.net

Development of Photoswitches and Sensors: The reversible trans-cis isomerization of the styryl group could be harnessed for the development of molecular switches. rsc.org Furthermore, the fluorescence properties of substituted this compound derivatives could be explored for the design of novel fluorescent probes for sensing metal ions or other analytes. researchgate.net

Q & A

Q. What are the established synthetic protocols for preparing 1-(2-Phenylethenyl)-1H-pyrazole derivatives, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives typically involves:
  • Modified Baker-Venkataram rearrangements for precursor diones, followed by cyclization with phenylhydrazine under reflux (ethanol, 7 hours, 90% yield) .
  • Sonogashira cross-coupling for introducing phenylethenyl groups (e.g., using Pd catalysts, 73% yield) .
  • Condensation reactions with aldehydes under Duff’s conditions (e.g., 83% yield for formylation) .
    Key factors affecting yield include catalyst selection (e.g., Pd for regioselectivity), solvent polarity (absolute ethanol for cyclization), and temperature control (reflux vs. room temperature) .

Q. Which spectroscopic techniques are routinely employed to confirm the structure of this compound derivatives?

  • Methodological Answer : Structural confirmation relies on:
  • 1H/13C NMR : Assigns substituent positions (e.g., PC33’s vinyl protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., O-H⋯N hydrogen bonds in dihydroxy derivatives) .
  • Elemental analysis : Validates purity (>97% for intermediates) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches in acetylated analogs) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when synthesizing novel this compound analogs?

  • Methodological Answer : Discrepancies (e.g., ambiguous NMR signals) require:
  • 2D NMR (NOESY/HSQC) : Correlates proton-proton spatial relationships and carbon-proton connectivity .
  • Computational modeling (DFT) : Predicts theoretical spectra to compare with experimental data .
  • X-ray validation : Resolves regiochemical ambiguities (e.g., distinguishing 3,5-substitution vs. 4,5-isomers) .
  • Reproducibility checks : Varying reaction conditions (e.g., solvent, catalyst) to isolate intermediates .

Q. What strategies optimize regioselectivity in the synthesis of polysubstituted 1-(2-Phenylethenyl)-1H-pyrazoles?

  • Methodological Answer : Regioselectivity is controlled via:
  • Directing groups : Electron-withdrawing groups (e.g., -CF3) guide substitutions to specific positions .
  • Catalyst tuning : Pd(PPh3)4 enhances cross-coupling efficiency for vinyl groups .
  • Steric effects : Bulky substituents (e.g., adamantyl in ligands) favor less hindered sites .
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states in cyclization .

Q. What are critical parameters in X-ray crystallographic analysis for determining hydrogen bonding networks in this compound crystals?

  • Methodological Answer : Key parameters include:
  • High-resolution data : d-spacing <1 Å ensures precise atomic positioning .
  • Hydrogen refinement : Free refinement of O-H atoms (vs. riding models) improves accuracy .
  • Software selection : SHELXL (via SHELX system) models thermal motion and anisotropic displacement .
  • Validation metrics : R-factors <5% and data-to-parameter ratios >15:1 ensure reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.